molecular formula C10H7FO2S B1398541 Methyl 6-fluorobenzo[b]thiophene-2-carboxylate CAS No. 550998-52-2

Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

Cat. No. B1398541
M. Wt: 210.23 g/mol
InChI Key: SQPXPMLXQVWORI-UHFFFAOYSA-N
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Description

“Methyl 6-fluorobenzo[b]thiophene-2-carboxylate” is a chemical compound with the CAS Number: 550998-52-2. Its molecular weight is 210.23 . The IUPAC name for this compound is methyl 6-fluoro-1-benzothiophene-2-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 6-fluorobenzo[b]thiophene-2-carboxylate” is 1S/C10H7FO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 6-fluorobenzo[b]thiophene-2-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Electrosynthesis and Fluorination

Methyl 6-fluorobenzo[b]thiophene-2-carboxylate plays a role in electrosynthesis. Anodic fluorination of its derivatives, specifically 3-oxo-2,3-dihydrobenzo[b]thiophene and methyl 3-oxo-2,3-dihydrobenzo[b]thiophene-2-carboxylate, leads to selectively monofluorinated products (Yin, Inagi, & Fuchigami, 2011).

Synthesis of Selective Inhibitors

The compound has been used in the synthesis of structurally novel benzo[b]thiophene-2-carboxamidines, which are potent and selective inhibitors of urokinase-type plasminogen activator (uPA) (Bridges et al., 1993).

Antiviral Applications

Methyl 6-fluorobenzo[b]thiophene-2-carboxylate derivatives exhibit antiviral activities, particularly against tobacco mosaic virus (TMV) and potato virus Y (PVY), highlighting its potential in antiviral research (Xie et al., 2017).

Conducting Polymer Research

Substituted derivatives, including methyl-, chloro-, and fluoro-substituted benzo[b]thiophenes, are studied for their effects on conducting polymers. These substitutions have notable impacts on the n- and p-doping potentials of these polymers (King & Higgins, 1994).

Cytotoxic Activity in Cancer Research

Derivatives of methyl 6-fluorobenzo[b]thiophene-2-carboxylate show potential in cancer research due to their cytotoxic activities against certain cancer cell lines, including murine leukemia and Lewis lung carcinoma (Deady et al., 2005).

Apoptosis-Inducing Agents in Cancer Treatment

Compounds containing the benzo[b]thiophene scaffold, including methyl 6-fluorobenzo[b]thiophene-2-carboxylate derivatives, have been identified as potent apoptosis-inducing agents in cancer chemotherapy. They show significant antiproliferative activity and the ability to induce cell death in cancer cells (Romagnoli et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, which provide guidance on how to handle the compound safely .

properties

IUPAC Name

methyl 6-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPXPMLXQVWORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722226
Record name Methyl 6-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

CAS RN

550998-52-2
Record name Methyl 6-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 2.00 g (14.07 mmol) of 2,4-difluorobenzaldehyde, 0.84 g (21.11 mmol) of sodium hydride (60% pure) and 1.64 g (15.48 mmol) of methyl mercaptoacetate, 1.99 g of the desired product are obtained. The product is obtained in a purity which permits further reaction and is reacted without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
1.64 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2,4-difluorobenzaldehyde (5.0 g) in dimethylsulfoxide (100 ml) were added methyl thioglycolate (3.45 ml) and triethylamine (10 ml), and the mixture was stirred at 80° C. overnight. The reaction mixture was poured into ice-cold water. The mixture was extracted with ethyl acetate, washed with water and brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=7:1) to give 6-fluoro-2-methoxycarbonylbenzo[b]thiophene (1.32 g) as colorless powder. GC-EI-Mass m/Z 210 (M). (2) The above 6-fluoro-2-methoxycarbonylbenzo[b]thiophene was treated in a manner similar to Reference Example 4-(1) to give 6-fluorobenzo[b]thiophen-2-ylcarboxylic acid as colorless powder. ESI-Mass m/Z 195 (M−H). (3) The above 6-fluorobenzo[b]thiophen-2-ylcarboxylic acid was treated in a manner similar to Reference Example 4-(2) to give 6-fluoro-2-(N-methoxy-N-methylcarbamoyl)benzo[b]thiophene as colorless powder. APCI-Mass m/Z 240 (M+H). (4) A solution of 1,3-dibromobenzene (493 mg) in tetrahydrofuran (10 ml) was cooled to −78° C. under argon atmosphere, and thereto was added dropwise n-butyl lithium (2.44 M hexane solution, 0.86 ml). The reaction mixture was stirred at the same temperature for 30 minutes, and thereto was added dropwise a solution of the above 6-fluoro-2-(N-methoxy-N-methylcarbamoyl)benzo[b]thiophene (500 mg) in tetrahydrofuran (3 ml). The mixture was warmed to room temperature, and added thereto was a saturated aqueous ammonium chloride solution. The mixture was extracted with ethyl acetate, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=95:5-85:15) to give 3-bromophenyl 6-fluorobenzo[b]thiophen-2-yl ketone (479 mg) as a pale yellow solid. APCI-Mass m/Z 335/337 (M+NH4). (5) The above 3-bromophenyl 6-fluorobenzo[b]thiophen-2-yl ketone was treated in a manner similar to Reference Example 5-(2) to give 3-bromo-1-(6-fluorobenzo[b]thiophen-2-ylmethyl)benzene as a colorless solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.45 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Using 2.00 g (14.07 mmol) of 2,4-difluorobenzaldehyde, 0.84 g (21.11 mmol) of sodium hydride (60% pure) and 1.64 g (15.48 mmol) of methyl mercaptoacetate, 1.99 g of the desired product are obtained. The product is obtained in a purity which permits further reaction and is reacted without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
1.64 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-fluorobenzo[b]thiophene-2-carboxylate
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Citations

For This Compound
1
Citations
G Cai, W Yu, D Song, W Zhang, J Guo, J Zhu… - European journal of …, 2019 - Elsevier
STAT3 has been extensively studied as a potential antitumor target. Though studies on regulating STAT3 mainly focus on the inhibition of STAT3 phosphorylation at Tyr705 residue, the …
Number of citations: 46 www.sciencedirect.com

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